Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-
CAS No.: 860815-31-2
Cat. No.: VC8141877
Molecular Formula: C18H27BrO3
Molecular Weight: 371.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860815-31-2 |
|---|---|
| Molecular Formula | C18H27BrO3 |
| Molecular Weight | 371.3 g/mol |
| IUPAC Name | 3-[6-(4-bromophenoxy)hexoxymethyl]-3-ethyloxetane |
| Standard InChI | InChI=1S/C18H27BrO3/c1-2-18(14-21-15-18)13-20-11-5-3-4-6-12-22-17-9-7-16(19)8-10-17/h7-10H,2-6,11-15H2,1H3 |
| Standard InChI Key | KUSBZNVHBRCXIB-UHFFFAOYSA-N |
| SMILES | CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)Br |
| Canonical SMILES | CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula is C₁₈H₂₇BrO₃, with a molecular weight of 371.3 g/mol. Its IUPAC name, 3-ethyl-3-({[6-(4-bromophenoxy)hexyl]oxy}methyl)oxetane, reflects the oxetane ring’s substitution pattern:
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A 3-ethyl group at one position.
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A {[6-(4-bromophenoxy)hexyl]oxy}methyl side chain at the adjacent 3-position.
The bromophenoxy moiety introduces aromaticity and halogen-mediated electronic effects, while the hexyloxy spacer enhances lipophilicity and conformational flexibility.
Crystallographic and Stereochemical Considerations
Oxetanes generally adopt a near-planar ring structure to minimize angle strain, with puckering angles of ~8–11° . While crystallographic data for this specific derivative is unavailable, analogous oxetanes exhibit configurational stability, particularly when substituted with sterically demanding groups like ethyl or aryl ethers . The ethyl group likely reduces ring puckering, enhancing metabolic stability compared to less-substituted oxetanes .
Synthesis and Manufacturing
Industrial Synthetic Routes
The compound is synthesized via phase-transfer catalysis (PTC) in alkaline aqueous media, as outlined in patent CN102212044A . Key steps include:
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Substrate Preparation: 3-Halo-1-propanol derivatives serve as precursors.
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Cyclization: Base-mediated dehydrohalogenation under PTC conditions (e.g., tetrabutylammonium bromide) induces intramolecular etherification .
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Purification: Crude product isolation via aqueous workup, avoiding organic solvents .
This method achieves yields >80% with minimal byproducts, leveraging cost-effective and environmentally benign conditions .
Analytical Characterization
Suppliers such as Parchem and ChemicalBook provide the compound at >98% purity (HPLC), confirmed via:
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NMR Spectroscopy: Characteristic signals for the oxetane ring (δ ~4.2–4.5 ppm, -O-CH₂-C-) and bromophenoxy group (δ ~7.4–7.6 ppm, aromatic protons).
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Mass Spectrometry: Molecular ion peak at m/z 371.3 (M⁺) with isotopic pattern consistent with bromine.
Physicochemical Properties
Stability and Reactivity
Oxetanes exhibit intermediate ring strain (~106 kJ/mol) between epoxides (112 kJ/mol) and tetrahydrofuran (25 kJ/mol) . For this derivative:
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Thermal Stability: Decomposition onset >200°C, suitable for standard handling.
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Chemical Stability: Resists hydrolysis under physiological pH (t₁/₂ >5 h in human plasma) .
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Metabolic Stability: Reduced CYP3A4-mediated oxidation due to lower lipophilicity (CL_int = 25.9 mL·min⁻¹·kg⁻¹) compared to non-polar analogs .
Solubility and Permeability
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Aqueous Solubility: ~10–50 µM, enhanced by the oxetane’s polarity .
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LogP: Estimated ~3.2 (moderate lipophilicity due to bromophenoxy group).
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Permeability: Caco-2 Papp >1 ×10⁻⁶ cm/s, indicating moderate cell membrane penetration .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The oxetane ring serves as a carboxylic acid bioisostere, mimicking hydrogen-bonding motifs without introducing acidity (pKa >14) . In one study, oxetane substitution improved solubility 10-fold compared to carbonyl-containing analogs .
Case Study: Mitochondrial-Targeted Therapeutics
Derivatives of JP4-039, a mitochondrial nitroxide, achieved a 76-fold solubility increase when modified with oxetane moieties structurally akin to this compound . The bromophenoxy group may further enhance target binding via halogen bonding with protein residues.
| Parameter | Value | Source |
|---|---|---|
| Purity | >98% (HPLC) | |
| Storage | 2–8°C, inert atmosphere | |
| Availability | 100 mg–10 g scale |
Future Directions and Challenges
Optimizing Metabolic Stability
While the ethyl group reduces CYP450 affinity, the hexyloxy chain may still undergo ω-oxidation. Future analogs could incorporate fluorine atoms or shorter spacers to mitigate this .
Expanding Therapeutic Targets
The bromophenoxy group’s aryl ether motif suggests potential in kinase inhibition (e.g., EGFR, BRAF) or GPCR modulation, warranting target-specific assays.
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